![molecular formula C22H21N3 B12921533 5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine CAS No. 28858-10-8](/img/structure/B12921533.png)
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine is a complex organic compound that features a unique structure combining a phenyl group, a piperidine ring, and an indeno-pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable indeno-pyrimidine precursor with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenyl-4-(2-hydroxyethyl)-1-piperidinyl-5h-pyrimidinetrione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5
Uniqueness
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine stands out due to its unique indeno-pyrimidine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine or pyrimidine derivatives, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
28858-10-8 |
|---|---|
Molekularformel |
C22H21N3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
5-phenyl-4-piperidin-1-yl-5H-indeno[1,2-d]pyrimidine |
InChI |
InChI=1S/C22H21N3/c1-3-9-16(10-4-1)19-17-11-5-6-12-18(17)21-20(19)22(24-15-23-21)25-13-7-2-8-14-25/h1,3-6,9-12,15,19H,2,7-8,13-14H2 |
InChI-Schlüssel |
LHVVEEICNFUFKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(C4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




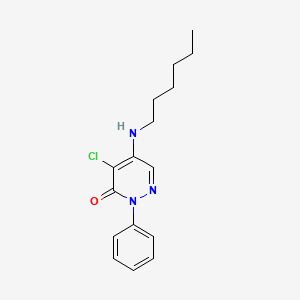
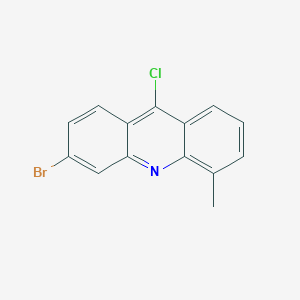


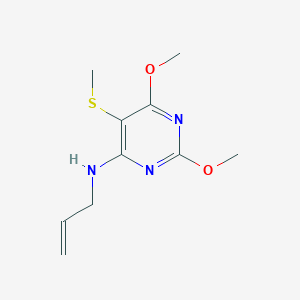
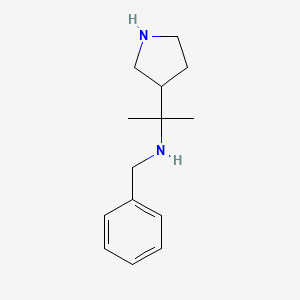
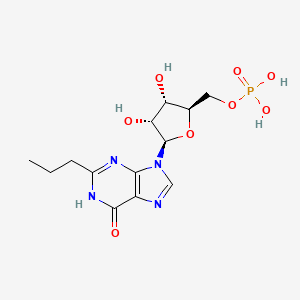
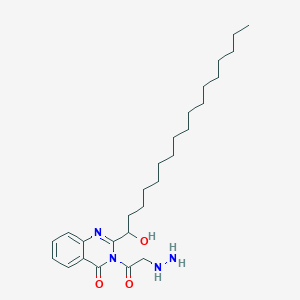
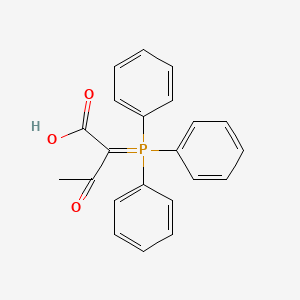

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
